1-(3-Bromopropyl)-3-methylbenzene

描述

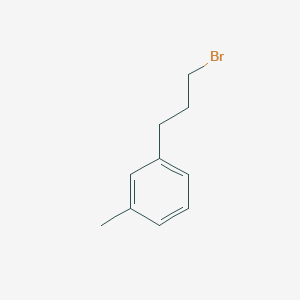

1-(3-Bromopropyl)-3-methylbenzene, also known as 3-(3-Bromopropyl)toluene, is an organic compound with the molecular formula C10H13Br. It is a derivative of toluene where a bromopropyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the reaction of 3-methylbenzyl chloride with sodium bromide (NaBr) in the presence of a suitable solvent like acetone. This nucleophilic substitution reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

化学反应分析

Types of Reactions

1-(3-Bromopropyl)-3-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alkanes.

科学研究应用

1-(3-Bromopropyl)-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

作用机制

The mechanism of action of 1-(3-Bromopropyl)-3-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The reaction proceeds through a transition state where the nucleophile and the leaving group (bromine) are both partially bonded to the carbon atom.

In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the transfer of oxygen atoms from the oxidizing agent. The reaction involves the formation of intermediate species such as alcohols or ketones.

相似化合物的比较

1-(3-Bromopropyl)-3-methylbenzene can be compared with other similar compounds such as:

1-(3-Chloropropyl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity due to the difference in electronegativity between chlorine and bromine.

1-(3-Iodopropyl)-3-methylbenzene: Contains an iodine atom instead of bromine. Iodine is a better leaving group than bromine, making nucleophilic substitution reactions faster.

1-(3-Bromopropyl)benzene: Lacks the methyl group on the benzene ring. This compound has different physical and chemical properties due to the absence of the methyl group.

Conclusion

This compound is a versatile compound with various applications in scientific research and industry. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, chemical reactions, and applications can help in the development of new compounds and materials.

生物活性

1-(3-Bromopropyl)-3-methylbenzene, also known as 3-bromo-1-(propyl)-methylbenzene, is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a bromine atom and propyl side chain attached to a methyl-substituted benzene ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H13Br

- Molecular Weight : 229.12 g/mol

The presence of the bromine atom enhances electrophilicity, making the compound a candidate for various chemical reactions, including nucleophilic substitutions. The propyl group can influence lipophilicity and bioavailability, which are critical factors in drug design.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antimicrobial Activity : Compounds with halogen substituents often exhibit antimicrobial properties. Studies have shown that brominated compounds can disrupt microbial cell membranes and inhibit growth by interfering with metabolic processes.

- Cytotoxicity : The compound may induce cytotoxic effects in cancer cell lines. Brominated aromatic compounds have been reported to exhibit selective toxicity against cancer cells while sparing normal cells.

- Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Properties

A study published in Journal of Antimicrobial Chemotherapy investigated the antimicrobial activity of several brominated compounds, including derivatives similar to this compound. The results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Cytotoxicity Against Cancer Cells

In a research project focused on developing new anticancer agents, derivatives of this compound were tested against various cancer cell lines. The compound exhibited IC50 values in the micromolar range, demonstrating potent cytotoxic effects. The study highlighted the compound's potential in targeting specific cancer pathways .

Enzyme Inhibition Studies

Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibition of key enzymes involved in the MEP pathway by halogenated compounds. It was found that this compound could effectively inhibit enzymes like DXPS (1-deoxy-D-xylulose 5-phosphate synthase), which is crucial for isoprenoid biosynthesis in certain pathogenic microorganisms .

Data Summary Table

属性

IUPAC Name |

1-(3-bromopropyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATMXWWRNVMPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。